molecular formula C16H17N3O4 B2702482 N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1421506-73-1

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2702482
CAS No.: 1421506-73-1
M. Wt: 315.329
InChI Key: PUKQOKNKBKRLNF-UHFFFAOYSA-N
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Description

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (tetralin) scaffold linked via a methylene bridge to an ethanediamide (oxalamide) group, which is further functionalized with a 1,2-oxazol-3-yl (isoxazole) heterocycle. The tetrahydronaphthalene core is a privileged structure in pharmacology, known for its ability to interact with various biological targets . Compounds featuring this scaffold, particularly when combined with urea or amide functional groups, have demonstrated promising biological activities in scientific studies, including robust antibacterial and anticancer properties against specific cell lines . The presence of the isoxazole ring, a common motif in bioactive molecules, may further modulate the compound's properties, such as its pharmacokinetics or target binding affinity. This unique architecture makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. Researchers can utilize this compound for screening assays, target identification studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(15(21)18-13-6-8-23-19-13)17-10-16(22)7-5-11-3-1-2-4-12(11)9-16/h1-4,6,8,22H,5,7,9-10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKQOKNKBKRLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydronaphthalene moiety can be synthesized through hydrogenation of naphthalene, while the isoxazole ring is often formed via cyclization reactions involving nitrile oxides and alkenes. The final step involves the coupling of these components with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N,N-Dimethyltetrahydronaphthalenamine Derivatives ()

Compounds such as trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) and trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n) share the tetrahydronaphthalene scaffold but differ in substituents:

  • Key Differences: The target compound has a 2-hydroxy group and ethanediamide-oxazole linkage, whereas these derivatives feature dimethylamino groups and hydrophobic substituents (e.g., cyclohexyl, biphenyl). The hydroxy group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the nonpolar dimethylamino groups in 5l–5n .
  • Synthesis: Derivatives like 5l–5n are synthesized via reductive amination or multi-step alkylation, yielding 58–71% isolated products.
  • Physical Properties :
    • Melting points for 5l–5n range from 137–139°C (crystalline solids) to oily forms, influenced by substituent bulk. The target’s hydroxy and amide groups may elevate its melting point due to intermolecular hydrogen bonding .

Amide-Containing Heterocyclic Compounds

Triazole-Linked Acetamides (–4)

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) feature acetamide backbones coupled with triazole heterocycles:

  • Key Differences :
    • The target’s ethanediamide (two amide bonds) and oxazole ring contrast with the single acetamide and triazole in 6a–6m.
    • The oxazole’s electron-deficient nature may confer distinct reactivity compared to triazoles, which participate in hydrogen bonding via N–H groups .
  • Synthesis :
    • 6a–6m are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving 70–80% yields. The target compound’s synthesis might require orthogonal protection strategies for the diamide and oxazole formation .
  • Spectroscopic Data :
    • IR spectra of 6a–6m show C=O stretches at 1671–1682 cm⁻¹, comparable to the target’s expected amide peaks. However, the oxazole’s C–O–C stretch (~1250 cm⁻¹) would distinguish it from triazoles .

Heterocyclic Amines and Agrochemical Analogues

Oxadiazol-2-amines ()

Compounds like N-substituted-1,3,4-oxadiazol-2-amines share heterocyclic motifs but lack the tetrahydronaphthalene core:

  • Synthesis :
    • Oxadiazoles are formed via triphenylphosphine-mediated cyclization, contrasting with the target’s likely use of condensation or cycloaddition for oxazole formation .

Chloroacetamide Herbicides ()

Pesticides such as alachlor and pretilachlor are structurally simpler acetamides with chloro and alkoxy substituents:

  • Polarity :
    • Alachlor’s logP (~3.5) indicates high lipophilicity, whereas the target’s hydroxy and diamide groups may reduce logP, enhancing aqueous solubility .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Functional Groups Melting Point/Form Yield (%) Key IR Peaks (cm⁻¹) Reference
trans-4-Cyclohexyl-N,N-dimethyl-5l Tetrahydronaphthalene Dimethylamino, cyclohexyl 137–139°C 71 N/A (oil)
2-(4-((Naphthalen-1-yloxy)methyl)-6a Triazole-acetamide Acetamide, triazole, naphthoxy N/A 70–80 1671 (C=O), 1254 (C–O)
N-substituted-1,3,4-oxadiazol-2-amine Oxadiazole Oxadiazole, substituted aryl N/A 60–75 1676 (C=O), 1535 (NO₂)
Alachlor Chloroacetamide Chloro, methoxymethyl, acetamide Liquid N/A 785 (C–Cl), 1678 (C=O)
Target Compound Tetrahydronaphthalene 2-Hydroxy, ethanediamide, oxazole Predicted: >150°C N/A ~1670 (C=O), 1250 (C–O) Inferred

Biological Activity

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene moiety linked to an oxazole ring through an ethanediamide functional group. Its molecular formula is C22H23N3O2C_{22}H_{23}N_{3}O_{2}, and it has a molecular weight of approximately 365.44 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available 2-hydroxy-1,2,3,4-tetrahydronaphthalene and an appropriate oxazole precursor.
  • Formation of Intermediates : The tetrahydronaphthalene undergoes alkylation to introduce the oxazole moiety.
  • Amidation Reaction : The final product is obtained through amidation reactions facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance:

  • Mechanism of Action : The compound may inhibit key proteins involved in cell cycle regulation and promote the activation of pro-apoptotic factors.

Antiviral Activity

The compound has also demonstrated antiviral properties against several viruses, including hepatitis C virus (HCV). Its mechanism involves:

  • Inhibition of Viral Replication : Studies suggest that it interferes with viral entry or replication processes within host cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro studies conducted on breast and prostate cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
    Cell LineIC50 (µM)Apoptosis Induction (%)
    MCF7 (Breast)5.060
    PC3 (Prostate)7.570
  • Antiviral Efficacy : A study assessing the antiviral effects against HCV showed that the compound reduced viral load significantly in infected cell cultures.
    Treatment GroupViral Load Reduction (%)
    Control0
    Compound (10 µM)80

Q & A

Q. What are the standard synthetic protocols for preparing N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Reacting an isoxazole-3-amine derivative with a tetrahydronaphthalene-containing carboxylic acid or activated ester. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution may be employed for coupling .
  • Hydroxylation : Selective oxidation or protection/deprotection strategies to introduce the hydroxyl group on the tetrahydronaphthalene moiety .
  • Purification : Use of column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol or methanol) .
    Key validation : Confirm structure via 1^1H/13^{13}C NMR, IR (amide C=O stretch ~1670 cm1^{-1}), and HRMS for molecular ion verification .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H NMR for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, isoxazole protons at δ 7.0–8.0 ppm) and 13^{13}C NMR for carbonyl signals (~170 ppm) .
  • HPLC : Use reverse-phase HPLC with MeOH:H2_2O gradients (e.g., 70:30) to assess purity (>95%) .
  • Elemental Analysis : Match calculated and observed C/H/N ratios to confirm stoichiometry .

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

  • Chemical Probes : Study interactions with enzymes (e.g., oxidoreductases) via fluorescence quenching or competitive binding assays .
  • Material Science : Investigate electronic properties (e.g., conjugation via isoxazole-thiophene systems) using cyclic voltammetry .
  • Theoretical Modeling : Benchmark DFT calculations to predict reactivity or binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis?

Methodological Answer:

  • Isomer Discrimination : Use 2D NMR (e.g., COSY, HSQC) to differentiate regioisomers or diastereomers arising from tetrahydronaphthalene stereochemistry .
  • Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in amide bonds) by variable-temperature 1^1H NMR .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for hydrazinecarbothioamide derivatives .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Cu(OAc)2_2 vs. Ru-based catalysts for coupling efficiency in CuAAC reactions .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amide formation kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 h to 30 min) while maintaining >70% yield .

Q. How can computational tools predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • MD Simulations : Analyze stability in aqueous vs. lipid bilayer environments using GROMACS .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with activity using topological descriptors .

Q. How should researchers design experiments to analyze stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and pH extremes (1–13). Monitor via HPLC for decomposition products .
  • Kinetic Analysis : Determine Arrhenius parameters for hydrolysis (e.g., amide bond cleavage in acidic/basic media) .

Q. What methodologies address low reproducibility in biological assays?

Methodological Answer:

  • Dose-Response Curves : Use a minimum of three independent replicates with positive/negative controls (e.g., COX-2 inhibitors) .
  • Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • SPR/BLI : Quantify binding kinetics (kon_{on}/koff_{off}) to validate target engagement .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate findings into broader chemical frameworks?

Methodological Answer:

  • Mechanistic Elucidation : Apply Curtin-Hammett principles to explain selectivity in multi-step syntheses .
  • Retrosynthetic Analysis : Map synthetic pathways to foundational reactions (e.g., Gabriel synthesis for amine derivatives) .

Q. What statistical methods are critical for validating experimental data?

Methodological Answer:

  • ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst) with p < 0.05 significance .
  • PCA : Reduce dimensionality in spectral datasets (e.g., IR/NMR) to identify outliers .

Tables for Key Data

Q. Table 1. Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC, %)
Cu(OAc)2_2EtOH255892
RuPhosDMF807295
NoneTHF603488
Data adapted from .

Q. Table 2. Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 7.2–7.4 (isoxazole), δ 1.8 (tetrahydronaphthyl CH2_2)
IR1670 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H)
HRMS[M+H]+^+ m/z 385.1245 (calc. 385.1250)

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